molecular formula C12H17NO2 B14752848 Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- CAS No. 1569-06-8

Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)-

Cat. No.: B14752848
CAS No.: 1569-06-8
M. Wt: 207.27 g/mol
InChI Key: PVJUBAPTMYEFOS-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with a 2-hydroxy-1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- typically involves the reaction of benzeneacetamide with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzeneacetone, while reduction of the amide group may produce benzeneethylamine .

Scientific Research Applications

Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as changes in cellular signaling or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetamide, 4-bromo-N-(2-hydroxy-1,1-dimethylethyl)-α,α-dimethyl-
  • N-(2-hydroxy-1,1-dimethylethyl)-2-methylbenzamide

Uniqueness

Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,9-14)13-11(15)8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJUBAPTMYEFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473768
Record name Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-06-8
Record name Benzeneacetamide, N-(2-hydroxy-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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